

# ARV-771 vs. ARV-825: A Comparative Guide to Potency for Researchers

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## Compound of Interest

Compound Name: Arv-771

Cat. No.: B15604412

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In the rapidly advancing field of targeted protein degradation, two pioneering BET (Bromodomain and Extra-Terminal) protein degraders, **ARV-771** and its predecessor ARV-825, have garnered significant attention. Both molecules, developed as Proteolysis Targeting Chimeras (PROTACs), are designed to eliminate BET proteins, particularly BRD4, which are critical drivers in various cancers. This guide provides a detailed, data-supported comparison of the potency and pharmacological profiles of **ARV-771** and ARV-825 to aid researchers, scientists, and drug development professionals in their work.

## Mechanism of Action: A Tale of Two E3 Ligases

Both **ARV-771** and ARV-825 are heterobifunctional molecules that induce the degradation of BET proteins by hijacking the ubiquitin-proteasome system. They achieve this by simultaneously binding to a BET protein and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The key distinction between the two lies in the E3 ligase they recruit:

- **ARV-771** utilizes a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.<sup>[1][2][3]</sup>
- ARV-825 employs a phthalimide-based ligand to engage the Cereblon (CRBN) E3 ubiquitin ligase.<sup>[4][5][6]</sup>

This difference in E3 ligase recruitment can influence the degradation efficiency, cellular pharmacology, and potential resistance mechanisms.

## Quantitative Comparison of Potency

The potency of PROTACs is typically evaluated by their half-maximal degradation concentration (DC50), the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax). The following tables summarize the reported potency of **ARV-771** and ARV-825 in various cancer cell lines.

Table 1: BRD4 Degradation Potency (DC50)

Compound	Target Protein(s)	Cell Line(s)	DC50	Citation(s)
ARV-771	BRD2/3/4	Castration-Resistant Prostate Cancer (CRPC)	< 1 nM, < 5 nM	[1]
22Rv1 (CRPC)	< 5 nM	[7][8]		
ARV-825	BRD4	Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46	< 1 nM, 0.57 nM, 1 nM, 1 nM	[1]
Burkitt's Lymphoma (BL)	< 1 nM	[9][10]		

Table 2: Inhibition of c-MYC (a downstream target of BRD4)

Compound	Cell Line(s)	IC50	Citation(s)
ARV-771	22Rv1, VCaP, LnCaP95 (CRPC)	< 1 nM	[7][11]
ARV-825	Not explicitly stated in direct comparison	As potent as ARV-771 in suppressing c-MYC	[7][8]

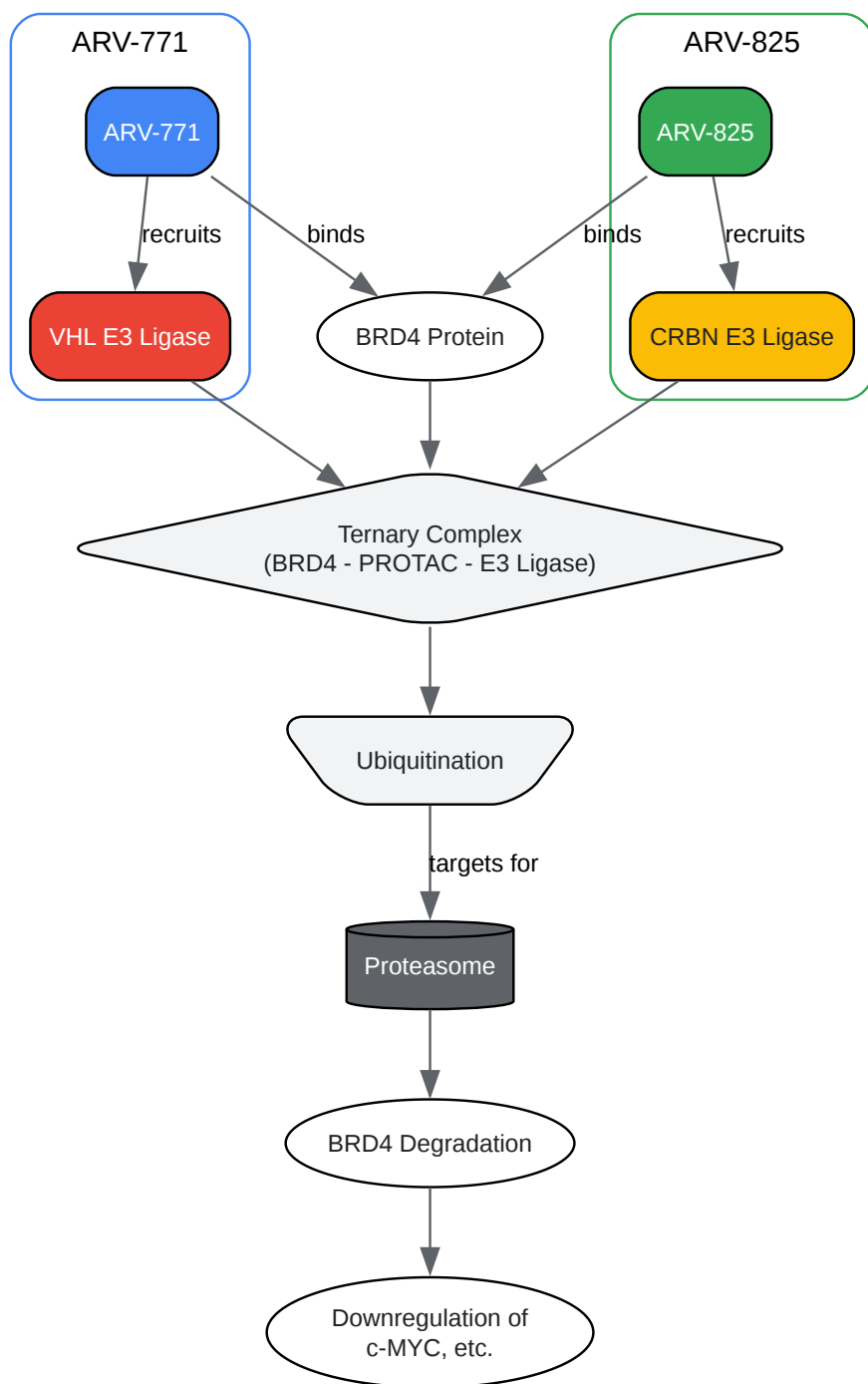
While both compounds exhibit potent, low nanomolar to sub-nanomolar DC50 values for BRD4 degradation, direct head-to-head comparisons in the same study suggest that **ARV-771** may possess a more favorable overall pharmacological profile. One study noted that **ARV-771** has "superior pharmacological properties" compared with ARV-825, which was described as having "suboptimal PK" (pharmacokinetics).[7][8] This is a critical consideration for in vivo applications.

Furthermore, a study on acquired resistance demonstrated that resistance to the VHL-based **ARV-771** did not confer significant cross-resistance to the CRBN-based ARV-825, and vice-versa, suggesting that the choice of E3 ligase can be a key factor in overcoming potential drug resistance.[12]

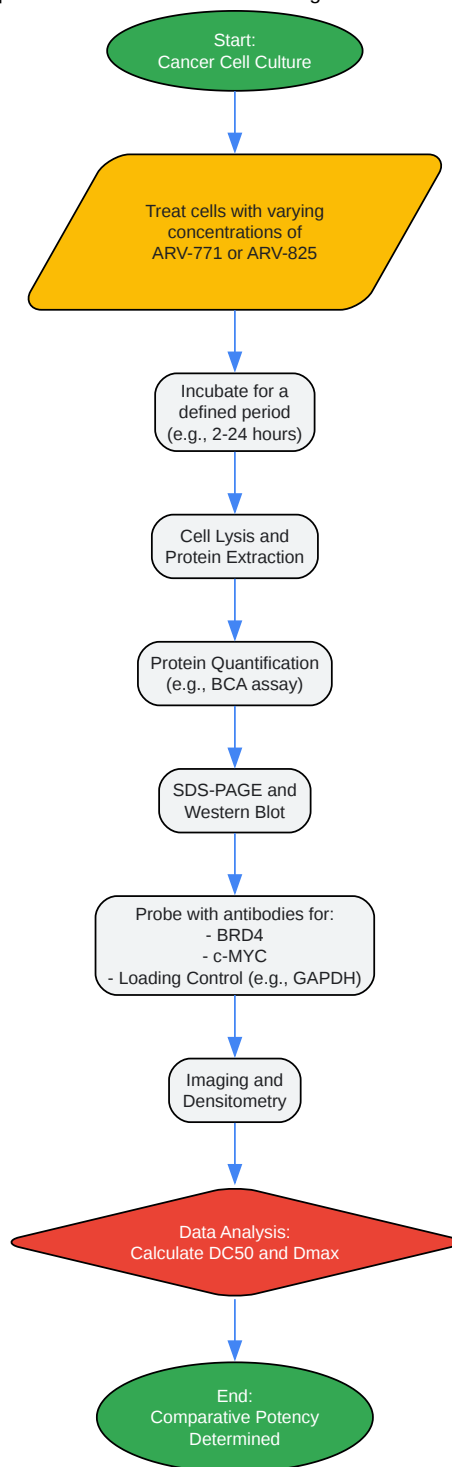
## Visualizing the Mechanism and Workflow

To better understand the biological processes and experimental procedures involved, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

## Mechanism of Action of BET PROTACs



## Experimental Workflow for Assessing PROTAC Potency

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